

# N-Methyl Duloxetine hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: *N-Methyl Duloxetine hydrochloride*

Cat. No.: B12431606

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## An In-Depth Technical Guide to N-Methyl Duloxetine Hydrochloride

This technical guide provides a comprehensive overview of **N-Methyl Duloxetine hydrochloride**, a derivative of the well-known serotonin-norepinephrine reuptake inhibitor, duloxetine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and mechanism of action as a potent analgesic.

## Data Presentation

The quantitative data for N-Methyl Duloxetine and its hydrochloride salt are summarized in the tables below for clear comparison.

Table 1: Chemical and Physical Properties

| Property          | N-Methyl Duloxetine                 | N-Methyl Duloxetine Hydrochloride            |
|-------------------|-------------------------------------|--|
| Molecular Formula | C <sub>19</sub> H <sub>21</sub> NOS | C <sub>19</sub> H <sub>22</sub> ClNOS[1]     |
| Molecular Weight  | 311.44 g/mol [2]                    | 347.90 g/mol [1]                             |
| CAS Number        | 132335-46-7[2]                      | Not explicitly available in public databases |

Table 2: Summary of In-Vivo Analgesic Efficacy

| Administration Route                 | Dosage      | Effect on Postoperative Allodynia and Hyperalgesia   |
|--------------------------------------|-------------|--|
| Ipsilateral Subcutaneous Injection   | 2 mg/0.4 mL | ~89% to 99% reduction in the area under the curve of skin responses next to the incision over 5 days |
| Systemic Intraperitoneal Injection   | 10 mg       | ~53% to 69% reduction in analgesic effects compared to local injection                               |
| Contralateral Subcutaneous Injection | 10 mg       | Ineffective  |

## Experimental Protocols

This section outlines detailed methodologies for the synthesis, analysis, and biological evaluation of **N-Methyl Duloxetine hydrochloride**.

### Synthesis of N-Methyl Duloxetine Hydrochloride (Proposed)

The following is a proposed multi-step synthesis protocol adapted from the known synthesis of duloxetine and its precursors.

#### Step 1: Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

This initial step involves the asymmetric reduction of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.

- Under an argon atmosphere, add (R,R)-Cl<sub>2</sub>((R)-xylBINAP)((R)-DAIPEN) (0.025 mmol), 2-propanol (100 mL), and a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 mL, 7.5 mmol) to a glass autoclave.

- Add 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol) to the mixture.
- Degas the reaction system multiple times and replace the atmosphere with argon.
- Introduce hydrogen gas to the desired pressure to initiate the reaction.
- Stir the reaction at 28°C for 6 hours.
- Return the system to normal temperature and pressure, then concentrate the reaction solution.
- Add heptane to precipitate the solid product.
- Filter the resulting solid and dry it under reduced pressure to yield (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine. The optical purity should be assessed by chiral HPLC.

#### Step 2: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This step involves a nucleophilic aromatic substitution reaction.

- Dissolve (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (13.5 g) in 80 mL of dimethylsulfoxide (DMSO) at 25°C.
- Slowly add sodium hydride (3 g of a 60% dispersion in mineral oil) with vigorous stirring.
- Add potassium benzoate and continue stirring.
- Add 1-fluoronaphthalene and continue to stir the reaction mixture.
- Upon reaction completion, isolate the product as a phosphoric acid salt.

#### Step 3: Demethylation and Formation of N-Methyl Duloxetine

This step involves the selective demethylation of the tertiary amine. This can be achieved using various reagents, such as phenyl chloroformate followed by hydrolysis, to yield the secondary amine, N-Methyl Duloxetine.

#### Step 4: Formation of **N-Methyl Duloxetine Hydrochloride**

- Dissolve the N-Methyl Duloxetine free base in a suitable solvent such as ethyl acetate.
- Cool the solution to 0-5°C.
- Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) dropwise until the pH of the solution is acidic.
- Stir the resulting slurry for several hours at a low temperature.
- Collect the precipitated solid by filtration.
- Wash the solid with cold ethyl acetate and dry under vacuum to yield **N-Methyl Duloxetine hydrochloride**.

## Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following is a proposed RP-HPLC method for the analysis of **N-Methyl Duloxetine hydrochloride**, adapted from validated methods for duloxetine.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 5.4 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 229 nm.
- Injection Volume: 10-20 µL.
- Standard and Sample Preparation:

- Prepare a stock solution of **N-Methyl Duloxetine hydrochloride** in methanol (e.g., 1 mg/mL).
- Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-25 µg/mL).
- Prepare samples by accurately weighing and dissolving the test substance in methanol, followed by dilution with the mobile phase to a concentration within the calibration range.

## In-Vivo Analgesic Activity Assessment

This protocol is based on the study by Wang et al. (2016).

- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure: A skin incision and extension model on the dorsothoracic skin to induce postoperative pain.
- Drug Administration: Administer **N-Methyl Duloxetine hydrochloride** via subcutaneous or intraperitoneal injection one hour before surgery.
- Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to the application of von Frey filaments to the area near the incision.
- Assessment of Mechanical Hyperalgesia: Measure the response to a weighted needle prick in the area adjacent to the incision.
- Data Analysis: Record measurements at multiple time points post-surgery and calculate the area under the curve (AUC) to determine the overall analgesic effect.

## In-Vitro Electrophysiological Assay

This protocol is also based on the study by Wang et al. (2016).

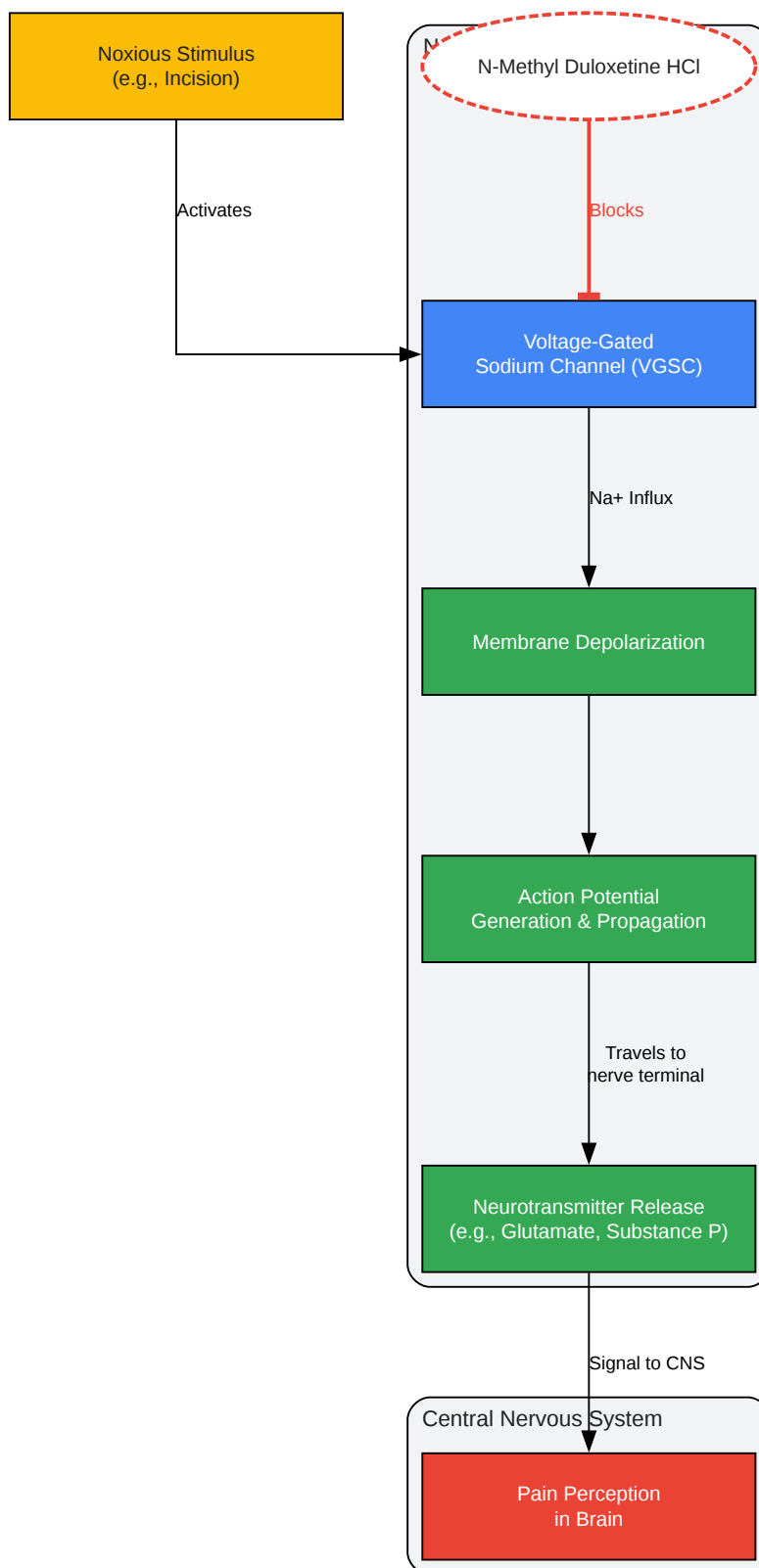
- Cell Line: Rat neuronal GH3 cells.
- Technique: Whole-cell patch-clamp electrophysiology.

- Procedure:
  - Culture GH3 cells under standard conditions.
  - Obtain whole-cell recordings of sodium currents (INa).
  - Apply **N-Methyl Duloxetine hydrochloride** at various concentrations to the bath solution.
  - Measure the tonic block of INa by applying a test pulse from a holding potential where channels are in the resting state.
  - Measure the use-dependent block by applying a train of depolarizing pulses to assess the drug's affinity for the inactivated state of the sodium channels.

## Mandatory Visualization

### Signaling Pathway of Nociception and Analgesic Action

The following diagram illustrates the role of voltage-gated sodium channels in the transmission of pain signals and the mechanism by which **N-Methyl Duloxetine hydrochloride** exerts its analgesic effect.



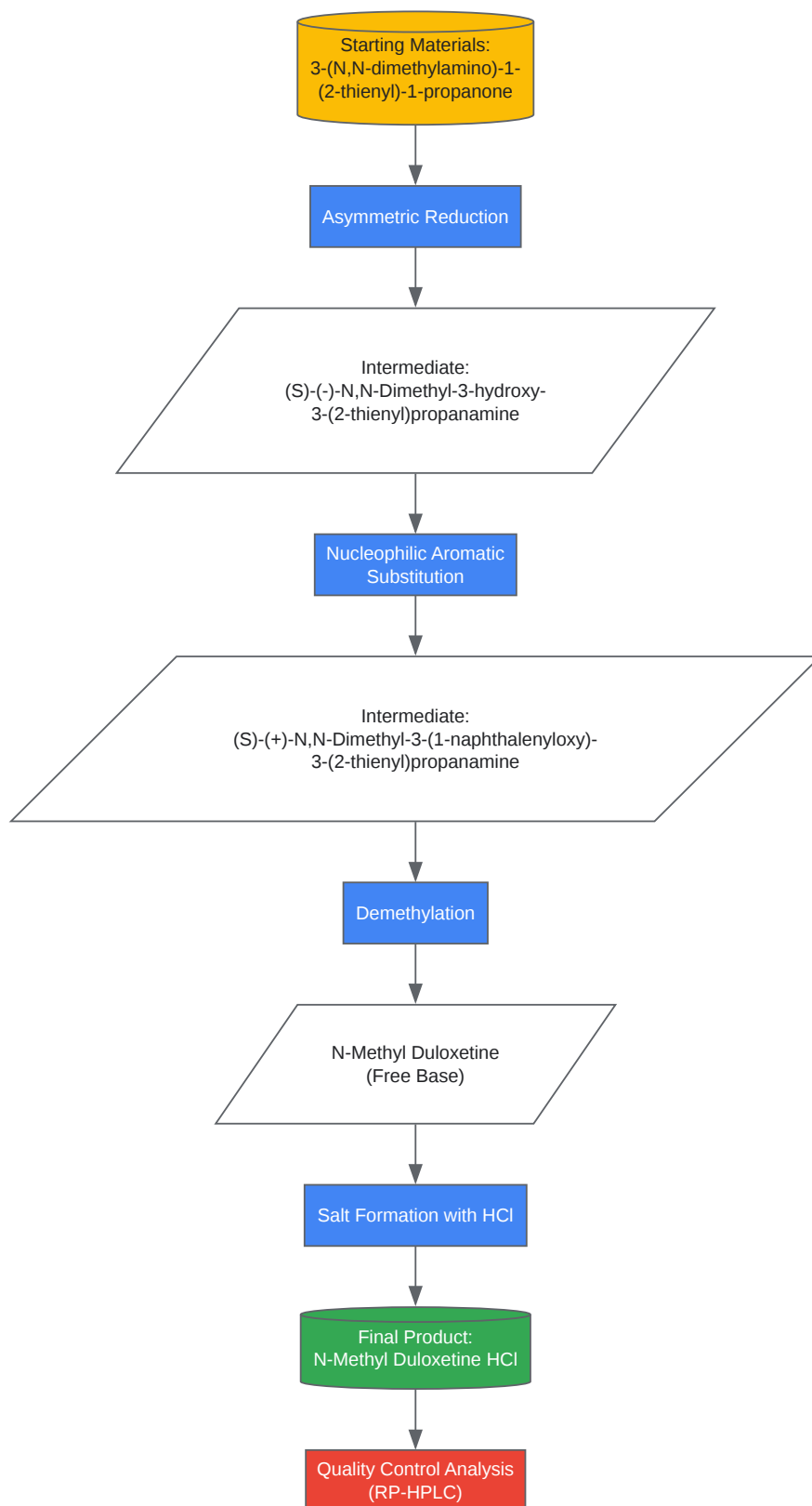
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Caption: Mechanism of analgesia via sodium channel blockade.

## Experimental Workflow for Synthesis and Analysis

The following diagram outlines the logical workflow from the synthesis of **N-Methyl Duloxetine hydrochloride** to its final analysis.





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